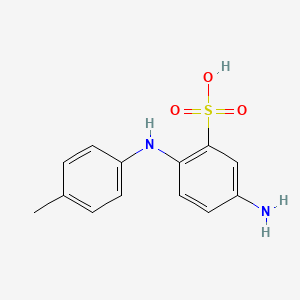

5-Amino-2-(p-toluidino)benzenesulphonic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5-Amino-2-(p-toluidino)benzenesulphonic acid often involves multi-step chemical processes. For example, the synthesis of polyaniline and poly(o-toluidine) doped with p-toluene sulphonic acid through in situ chemical polymerization highlights the complex nature of synthesizing such compounds, showing variability in thermal stability and conductivity based on molecular structure adjustments (Kulkarni & Viswanath, 2004).

Molecular Structure Analysis

The molecular structure of related compounds, such as those synthesized from citrus waste, demonstrates the potential for creating sustainable materials from organic waste. The process involves extracting essential oils from citrus waste and transforming them into useful organic acids, showcasing an innovative approach to material synthesis and the importance of molecular structure in determining the compound's applicability and efficiency (Clark et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 5-Amino-2-(p-toluidino)benzenesulphonic acid derivatives are diverse. One study demonstrates the catalytic isomerization of tetraene steroids using p-toluenesulphonic acid, revealing the impact of solvent systems on reaction outcomes and the synthesis of specific steroid isomers (Liu et al., 1996). This highlights the compound's versatility in facilitating various chemical transformations.

Physical Properties Analysis

The physical properties of derivatives and related compounds provide insights into their potential applications. For instance, the synthesis and characterization of polyaniline and poly(o-toluidine) show differences in thermal stability and electrical conductivity, which are critical for developing advanced materials (Kulkarni & Viswanath, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding capabilities, of 5-Amino-2-(p-toluidino)benzenesulphonic acid and its derivatives are central to their application in synthesis and material development. The study on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by related compounds emphasizes the role of these chemical properties in designing new materials and reactions (Matczak-Jon et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

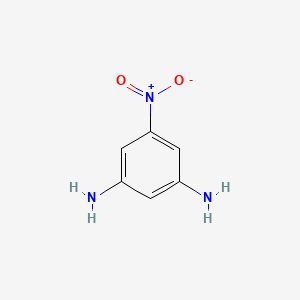

- Synthesis Techniques : 5-Amino-2-(p-toluidino)benzenesulphonic acid can be synthesized through various methods. For instance, 2,5-diaminobenzenesulphonic acid is produced using 2-amino-5-nitrobenzenesulphonic acid as raw material through iron powder reduction or Pd/C catalytic hydrogenation. This process leads to high purity and yield products, illustrating the compound's versatility in chemical synthesis (Li Wen-xiao, 2007).

Applications in Organic Chemistry

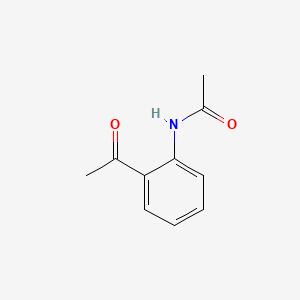

- Heterocyclization in Organic Synthesis : The compound plays a role in the heterocyclization of 3-aminopropenethioamides, demonstrating its utility in organic synthesis, particularly in the production of 1,4-thiazepines (M. T. Cocco, C. Congiu, V. Onnis, 1995).

- Formation of Sulphonamides and Related Compounds : Sulphonation reactions involving compounds like 4-chloro-2-aminophenol-5-sulphonic acid are crucial for creating various dyes and sulphonamides. Such compounds are often used in dye manufacturing and pharmaceuticals (J. Gaunt, F. M. Rowe, J. B. Speakman, 2008).

Biological and Medicinal Applications

- Anticancer Properties : Research has indicated that compounds synthesized from 5-Amino-2-(p-toluidino)benzenesulphonic acid, such as certain pyrimidine derivatives, show antiproliferative activity against human cancer cell lines, highlighting its potential in cancer research (S. Awad, O. A. Fathalla, J. Wietrzyk, M. Milczarek, A. M. Soliman, M. Mohamed, 2015).

Environmental Applications

- Degradation by Microorganisms : Studies on Pseudomonas species have shown their ability to degrade arylsulphonates, such as 5-Amino-2-(p-toluidino)benzenesulphonic acid, which is significant for understanding environmental degradation processes and potential bioremediation applications (R. B. Cain, D. Farr, 1968).

Material Science Applications

- Polymer Synthesis : The compound is involved in the synthesis of polymers like polyaniline and poly(o-toluidine), which are doped with p-toluene sulphonic acid. Such polymers have applications in electronics and materials science (M. Kulkarni, A. K. Viswanath, 2004).

Analytical Chemistry Applications

- Fluorescent Visualization : It has been used in reversed phase ion pair chromatography for the indirect fluorescent visualization of aliphatic amines, showcasing its application in analytical chemistry (August A. Gallo, F. Walters, 1986).

Safety And Hazards

5-Amino-2-(p-toluidino)benzenesulphonic acid has a low toxicity profile and is generally considered safe for use in scientific experiments1. However, it should be handled with care as it can cause skin, eye, and respiratory irritation1.

Future Directions

5-Amino-2-(p-toluidino)benzenesulphonic acid is a versatile material used in scientific research1. Its unique properties make it suitable for various applications, including pharmaceuticals, dyes, and analytical chemistry1. There may also be opportunities to explore the use of 5-Amino-2-(p-toluidino)benzenesulphonic acid in other fields, such as material science and environmental science, where its antioxidant properties may have potential applications1.

properties

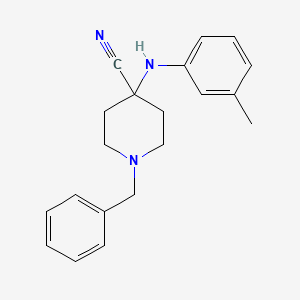

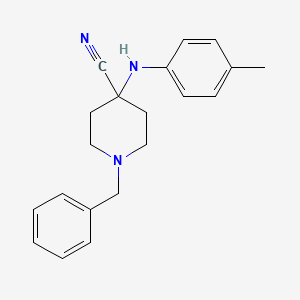

IUPAC Name |

5-amino-2-(4-methylanilino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)15-12-7-4-10(14)8-13(12)19(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRJKPJFXZQVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238351 | |

| Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(p-toluidino)benzenesulphonic acid | |

CAS RN |

91-31-6 | |

| Record name | 5-Amino-2-[(4-methylphenyl)amino]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.